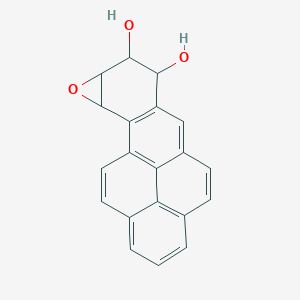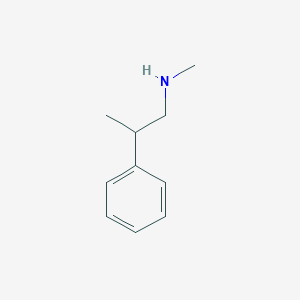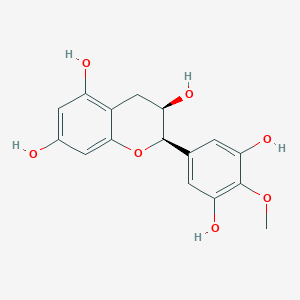
4'-Methyl-epigallocatechin
Vue d'ensemble
Description
4’-Methyl-epigallocatechin is a derivative of epigallocatechin . It is a type of catechin, which is a natural phenol and antioxidant. It is found in relatively large amounts in green tea .
Synthesis Analysis
The synthesis of methylated epigallocatechin gallate from (–)-epigallocatechin gallate and propylgallate was accomplished using a benzyl (Bn) group as a protecting group for phenols . This methodology provided (–)-epigallocatechin-3-(4-O-methylgallate), which are naturally scarce catechin derivatives .Molecular Structure Analysis
The molecular formula of 4’-Methyl-epigallocatechin-3’-glucuronide is C22H24O13 . It contains a total of 62 bonds, including 38 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 3 aromatic hydroxyls, 4 secondary alcohols, 1 ether (aliphatic), and 3 ethers (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Methyl-epigallocatechin are not well-studied .Applications De Recherche Scientifique
Metabolism and Methylation of Tea Catechins
The methylation of catechins like epigallocatechin in the liver suggests that methylation could be a metabolic pathway for catechins. This includes the formation of 4'-O-methyl EGC from epigallocatechin (EGC) (Okushio et al., 1999).
Inhibition of Catechol-O-Methyltransferase (COMT)
Epigallocatechin gallate (EGCG) and EGC undergo methylation, leading to 4'-O-methyl-EGC formation. These methylated catechins, including 4'-O-methyl-EGC, are potent inhibitors of COMT, a key enzyme in the metabolism of catecholamine neurotransmitters (Lu, Meng, & Yang, 2003).
Regioselective Synthesis of Methylated Catechins
This study focuses on the synthesis methodologies for producing methylated catechins like 4'-Me-EGC, highlighting the significance of these compounds in research and potential therapeutic applications (Aihara et al., 2009).
Biological Activities and Seasonal Variations in Tea Leaves
Analysis of methylated catechins, including 4'-Me-EGC, in various tea leaves showed their significant biological activities and variations based on season, age of leaves, and species (Chiu & Lin, 2005).
Identification of Biliary Metabolites
After administering epigallocatechin gallate (EGCg) to rats, metabolites including 4'-O-methyl-EGCg were identified, suggesting the role of methylation in the metabolic fate of catechins (Kida et al., 2000).
Neuroprotective Properties
Green tea polyphenols, including EGCG, show neuroprotective effects in models of Parkinson's disease. Methylated derivatives like 4'-Me-EGC may also contribute to these effects, given their similar structural and functional properties (Levites et al., 2001).
Modulatory Effect on Intestinal Microbiota
EGCG3″Me, a compound related to 4'-Me-EGC, has shown effects on the intestinal microbiota in a high-fat diet-induced obesity model, suggesting potential applications in gut health and obesity prevention (Cheng et al., 2017).
Epigenetic Effects in Cancer
Green tea polyphenols, including EGCG and its methylated derivatives, have shown potential epigenetic effects in cancer, altering DNA methyltransferase activity and influencing gene expression related to carcinogenesis (Henning, Wang, Carpenter, & Heber, 2013).
Excitotoxicity in Retinal Neuroprotection
EGCG, a closely related compound to 4'-Me-EGC, has been studied for its protective effects against excitotoxicity in the retina, suggesting a potential area of application for methylated catechins as well (Chen et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDYPNOEEHONAH-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938238 | |
| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-epigallocatechin | |
CAS RN |
17291-05-3 | |
| Record name | 4'-Methyl-epigallocatechin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017291053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHYL-EPIGALLOCATECHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM87TQ077U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



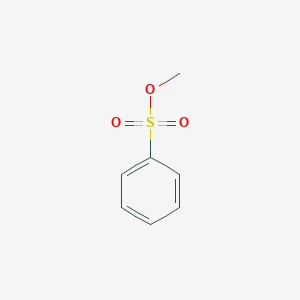
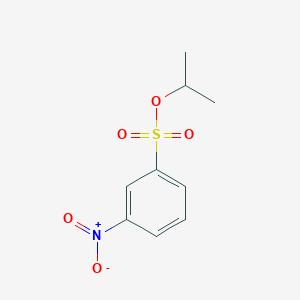
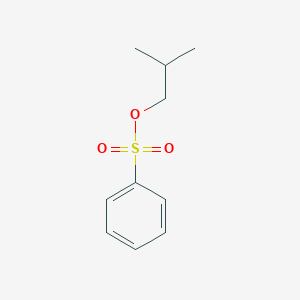
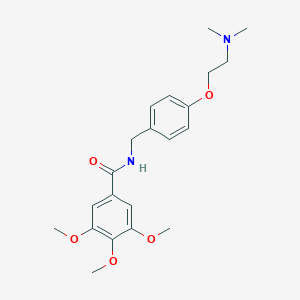
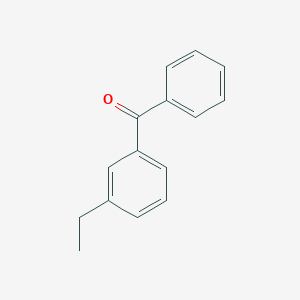
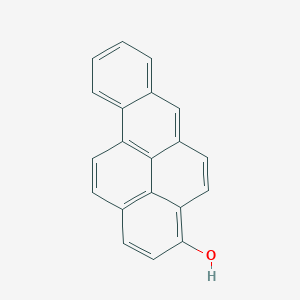

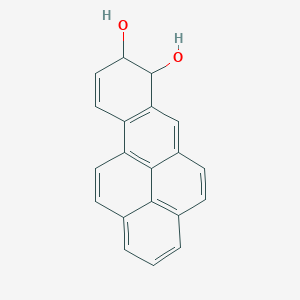

![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
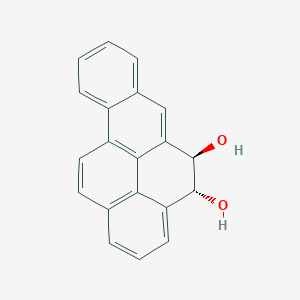
![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
